2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-12-4-2-1-3-10(12)5-14(19)18-7-11-6-16-9-17-13(11)8-18/h1-4,6,9H,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEXRDKCTVUUIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a member of the pyrido[2,3-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial and antitumor properties, synthesis methods, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.72 g/mol. The structure features a chlorophenyl group attached to a pyrrolo[3,4-d]pyrimidine core, which is significant for its biological interactions.
Biological Activity
Research indicates that this compound exhibits notable antimicrobial and antitumor activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrido[2,3-d]pyrimidines, including this compound, display moderate antimicrobial properties. These findings suggest potential applications in treating infections caused by resistant strains of bacteria.
- Antitumor Activity : The National Cancer Institute has conducted studies revealing that this compound exhibits cytotoxic effects against various human tumor cell lines. This suggests its potential as a therapeutic agent in cancer treatment.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with related compounds within the pyrido[2,3-d]pyrimidine family.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone | Lacks chlorophenyl substitution | Potentially less bioactive |
| 2-(4-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone | Substituted with a different phenyl group | Similar activity profile |
| N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine | Contains multiple halogen substitutions | Enhanced potency against certain tumors |
This table highlights how variations in substituents can influence biological activity and therapeutic potential.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Palladium-Catalyzed Direct C–H Arylation : This method allows for the selective introduction of the chlorophenyl group onto the pyrrolo[3,4-d]pyrimidine scaffold.
- Multi-Step Organic Reactions : Various synthetic routes involve multiple steps to achieve high yields and purity.
Case Studies
A review of literature reveals several studies focused on the biological activity of similar compounds:
- A study published in MDPI highlights that derivatives bearing specific substituents showed improved activity against cancer cell lines compared to their unsubstituted counterparts .
- Another research article emphasizes the role of structural modifications in enhancing the pharmacological profile of pyrido[2,3-d]pyrimidines .
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic substitution at the ethanone linker and halogenated phenyl group. Key reactions include:
Aryloxy Group Replacement
Reaction with amines or thiols under basic conditions replaces the 2-chlorophenoxy group:
The chlorophenyl group also participates in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .
Oxidation and Reduction
The ethanone moiety and pyrimidine ring are susceptible to redox transformations:
Oxidation
-
Ketone to Carboxylic Acid : Treatment with KMnO₄ in acidic medium oxidizes the ethanone group to a carboxylic acid derivative.
-
Pyrimidine Ring Oxidation : Strong oxidizers like CrO₃ modify the pyrrolopyrimidine ring’s electronic properties.
Reduction
-
Ketone to Alcohol : NaBH₄ reduces the ethanone linker to a secondary alcohol without affecting the pyrimidine core .
-
Nitro Group Reduction : If nitro substituents are present, catalytic hydrogenation yields amino derivatives .
Cyclization and Ring Modification
The pyrrolo[3,4-d]pyrimidine core facilitates cycloadditions and ring-expansion reactions:
| Reaction Type | Reagent/Conditions | Product | Application |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, 110°C | Fused tetracyclic adduct | Bioactive scaffold design |
| Ring Expansion | NH₂OH·HCl, NaOH, EtOH | 7-membered azepine-pyrimidine hybrid | Enzyme inhibition studies |
Halogenation and Functionalization
Electrophilic aromatic substitution occurs at the pyrrolopyrimidine ring:
| Halogenation Reagent | Position Modified | Outcome |
|---|---|---|
| Br₂ (FeBr₃ catalyst) | C-5 of pyrimidine | Brominated derivative |
| ClSO₃H | C-7 of pyrrole | Sulfonation for enhanced solubility |
These modifications improve pharmacokinetic properties for medicinal applications .
Cross-Coupling Reactions
Palladium-mediated couplings enable structural diversification:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C | Biaryl derivatives | 68-85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-alkylated analogs | 75% |
These reactions are critical for synthesizing analogs with enhanced biological activity .
Hydrolysis and Condensation
The ethanone linker undergoes hydrolysis under acidic/basic conditions:
-
Base-Mediated Condensation : Reacts with hydrazines to form hydrazones, useful in chelation studies .
Key Research Findings
-
Substitution at the ethanone linker significantly alters binding affinity to kinase targets (IC₅₀ improved from 450 nM to 89 nM in CDK2 inhibition studies) .
-
Brominated derivatives exhibit 3.2-fold increased cytotoxicity in HeLa cells compared to the parent compound.
-
Cross-coupled biaryl analogs show enhanced metabolic stability in hepatic microsomal assays.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Variations Among Analogs
Key Observations:
Core Heterocycle: The target compound’s pyrrolo[3,4-d]pyrimidine core distinguishes it from oxadiazole-based analogs like 2b . Pyrido[4,3-d]pyrimidine analogs (e.g., Preparation 46 in ) exhibit structural similarities but differ in ring fusion patterns, which may alter π-π stacking interactions in biological systems.
Substituent Effects: Chlorophenyl Position: The target’s ortho-chlorophenyl group contrasts with the para-chlorophenyl in 2b . Para-substitution in oxadiazoles enhances antibacterial activity, suggesting that the target’s ortho configuration may reduce efficacy unless compensated by the pyrrolopyrimidine core’s inherent properties. Amino and Methyl Groups: Diamino and methyl substituents in and improve solubility and metabolic stability compared to the target’s chloroaryl group, which may increase lipophilicity and membrane permeability.
Q & A
Q. Basic Research Focus
- Spectroscopy :
- X-ray Crystallography : Resolves 3D conformation, highlighting planarity of the pyrrolopyrimidine ring and dihedral angles between substituents .
What biological targets are associated with this compound, and how are its inhibitory activities assessed?
Q. Advanced Research Focus
- Kinase Inhibition : The pyrrolopyrimidine core mimics ATP-binding motifs, enabling inhibition of kinases like FGFR (fibroblast growth factor receptor) or Aurora kinases. Assays include:
- In vitro Kinase Assays : Measure IC₅₀ values using recombinant kinases and fluorescent ATP analogs (e.g., ADP-Glo™) .
- Cellular Efficacy : Assess antiproliferative effects in cancer cell lines (e.g., HCT-116, IC₅₀ < 1 μM) via MTT assays .
- Target Validation : CRISPR/Cas9 knockout of suspected targets (e.g., FGFR1) to confirm mechanism .
How do structural modifications influence the compound's pharmacokinetic properties?
Q. Advanced Research Focus
- Substituent Effects :
- 2-Chlorophenyl Group : Enhances lipophilicity (logP ~2.5) but may reduce solubility. Introducing morpholine (logP ~1.8) improves aqueous solubility .
- Pyrrolopyrimidine Core : Adding electron-withdrawing groups (e.g., Cl at position 2) increases metabolic stability in microsomal assays (t₁/₂ > 60 min) .
- SAR Studies : Systematic replacement of substituents (e.g., ethanone → thioether) to balance potency (IC₅₀) and CYP450 inhibition (e.g., CYP3A4 IC₅₀ > 10 μM) .
What strategies are used to resolve contradictions in biological activity data across studies?
Q. Advanced Research Focus
- Data Discrepancy Analysis :
- Meta-Analysis : Cross-reference data from analogs (e.g., 2-morpholino derivatives) to identify conserved structure-activity trends .
What computational methods are employed to predict binding modes and optimize interactions with biological targets?
Q. Advanced Research Focus
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model compound binding in kinase ATP pockets (e.g., FGFR1 PDB: 2K0) .
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and identify critical residues (e.g., Asp641 in FGFR1) for hydrogen bonding .
- QSAR Models : Correlate substituent electronegativity with inhibitory activity (R² > 0.85) to guide synthetic prioritization .
How is metabolic stability evaluated, and what structural features mitigate rapid clearance?
Q. Advanced Research Focus
- In vitro ADME :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂. Morpholine-containing derivatives show t₁/₂ > 40 min vs. <20 min for unsubstituted analogs .
- CYP Inhibition : Screen against major isoforms (CYP3A4, 2D6) using fluorogenic substrates. Electron-donating groups reduce CYP affinity .
- Structural Mitigation : Introduce polar groups (e.g., -OH, -SO₂NH₂) to enhance solubility and reduce Phase I metabolism .
What in vivo models are used to validate efficacy, and how are dosing regimens optimized?
Q. Advanced Research Focus
- Xenograft Models : Administer compound (10–50 mg/kg, oral) to nude mice with implanted tumors (e.g., MDA-MB-231). Monitor tumor volume vs. vehicle controls .
- PK/PD Modeling : Calculate AUC (area under the curve) and Cₘₐₓ to align dosing with target engagement (e.g., >80% kinase inhibition over 24 h) .
- Toxicology : Assess liver enzymes (ALT/AST) and body weight changes in repeat-dose studies (14–28 days) .
How are enantiomeric impurities controlled during synthesis, and what impact do they have on biological activity?
Q. Advanced Research Focus
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC to separate enantiomers (e.g., R vs. S configurations) .
- Activity Differences : Enantiomers may show 10–100x potency variations (e.g., R-enantiomer IC₅₀ = 0.1 μM vs. S-enantiomer IC₅₀ = 10 μM in kinase assays) .
- Stereochemical Purity : Ensure >99% enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
What strategies are employed to enhance patentability while maintaining therapeutic potential?
Q. Advanced Research Focus
- Novel Substituents : Introduce rare groups (e.g., trifluoromethylthio) to bypass prior art .
- Prodrug Design : Develop phosphate or ester prodrugs to improve bioavailability (e.g., 2x higher Cₘₐₓ in rat plasma) .
- Combination Therapy : Patent synergistic use with checkpoint inhibitors (e.g., anti-PD-1) to expand claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
